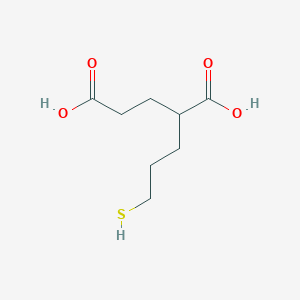

2-(3-メルカプトプロピル)ペンタン二酸

概要

説明

科学的研究の応用

Sodium aluminate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various aluminum compounds. In biology and medicine, sodium aluminate is used in water treatment processes to remove impurities and as a coagulant in the purification of drinking water. In industry, it is used in the production of paper, ceramics, and textiles .

作用機序

Target of Action

The primary target of 2-(3-Mercaptopropyl)pentanedioic acid (2-MPPA) is Glutamate Carboxypeptidase II (GCPII) , also known as Prostate-Specific Membrane Antigen (PSMA) . GCPII is a zinc-dependent metalloprotease that plays a crucial role in the diagnostics and treatment of prostate cancer . It is a transmembrane protein found in the central nervous system and on the surface of prostate epithelial cells .

Mode of Action

2-MPPA acts as an inhibitor of GCPII . It contains a zinc-binding group, similar to glutamate, which interacts with the catalytic zinc atom in the GCPII binding site . This interaction inhibits the activity of GCPII, preventing it from catalyzing the conversion of N-acetylaspartylglutamate (NAAG) to N-acetylaspartate (NAA) and glutamate .

Biochemical Pathways

The inhibition of GCPII by 2-MPPA affects the metabolism of NAAG, a neurotransmitter found in high concentrations in mammalian motor neurons . Normally, GCPII catalyzes the conversion of NAAG to NAA and glutamate . By inhibiting this process, 2-MPPA reduces the release of glutamate, which is implicated in various diseases where excess glutamate release is a problem .

Pharmacokinetics

2-MPPA is orally bioavailable and effective in preclinical models of diseases where excess glutamate release is implicated, including neuropathic pain . The relationships between dosing regimen, pharmacokinetics, and analgesia were examined in rats to aid the development of clinical dosing . The analgesic effect of 2-MPPA took at least 8 days of daily dosing to become significant, and the effect outlasted plasma exposure and was maintained for days even after daily dosing was halted .

Result of Action

The inhibition of GCPII by 2-MPPA has been shown to have therapeutic effects in various disease models. For instance, it has been found to be antinociceptive in a rat model of neuropathic pain and protects against motor neuron death in familial amyotrophic lateral sclerosis mice . In addition, it has been shown to suppress cancer growth .

Action Environment

The action of 2-MPPA can be influenced by environmental factors. The delay in the onset of its effects suggests the existence of an indirect, long-lived mechanism of action

生化学分析

Biochemical Properties

2-(3-Mercaptopropyl)pentanedioic acid interacts with GCPII, a Zn-dependent metalloprotease . GCPII catalyzes the conversion of N-acetyl-aspartyl-glutamate (NAAG) to N-acetylaspartate (NAA) and glutamate . By inhibiting GCPII, 2-(3-Mercaptopropyl)pentanedioic acid prevents the conversion of NAAG to glutamate .

Cellular Effects

In the context of cancer, 2-(3-Mercaptopropyl)pentanedioic acid has been shown to suppress cancer growth . In neurological diseases, it has been found to improve symptoms of neuropathy . It has also been shown to protect against motor neuron death in familial amyotrophic lateral sclerosis mice .

Molecular Mechanism

2-(3-Mercaptopropyl)pentanedioic acid exerts its effects at the molecular level by inhibiting GCPII . This inhibition blocks the release of glutamate from NAAG, thereby affecting glutamate signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, 2-(3-Mercaptopropyl)pentanedioic acid has been shown to prevent and reverse sensory nerve conduction velocity deficits induced by several chemotherapies in animals . It has also been found to be orally accessible in rats .

Dosage Effects in Animal Models

In animal models, the effects of 2-(3-Mercaptopropyl)pentanedioic acid vary with different dosages. For example, a dosage of 30 mg/kg PO daily significantly prevented the nerve conduction velocity decline induced by 5 or 25 mg/kg taxol .

Metabolic Pathways

2-(3-Mercaptopropyl)pentanedioic acid is involved in the metabolic pathway of glutamate, where it inhibits the conversion of NAAG to glutamate by GCPII .

Transport and Distribution

It is known that it can be administered orally and is bioavailable .

Subcellular Localization

Gcpii, the enzyme it inhibits, is a transmembrane protein found on the cytoplasmic and apical surfaces of the prostate epithelium in benign prostatic cells .

準備方法

Synthetic Routes and Reaction Conditions: Sodium aluminate can be synthesized by dissolving aluminum hydroxide (Al(OH)₃) in a caustic soda (NaOH) solution. The reaction is typically carried out in steam-heated vessels made of nickel or steel. The aluminum hydroxide is dissolved in a 20-25% aqueous NaOH solution at a temperature near the boiling point. The use of more concentrated NaOH solutions leads to a semi-solid product .

Industrial Production Methods: In industrial settings, sodium aluminate is produced by boiling aluminum hydroxide with approximately 50% aqueous caustic soda until a pulp forms. The final mixture is then poured into a tank and cooled, forming a solid mass containing about 70% sodium aluminate. This product is then crushed and dehydrated in a rotary oven, resulting in a product that contains 90% sodium aluminate and 1% water, along with 1% free NaOH .

化学反応の分析

Types of Reactions: Sodium aluminate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One common reaction is its interaction with water, where it forms aluminum hydroxide and sodium hydroxide: [ \text{NaAlO}_2 + 2\text{H}_2\text{O} \rightarrow \text{Al(OH)}_3 + \text{NaOH} ]

Common Reagents and Conditions: Sodium aluminate reacts with acids to form aluminum salts and sodium salts. For example, reacting sodium aluminate with hydrochloric acid (HCl) produces aluminum chloride (AlCl₃) and sodium chloride (NaCl): [ \text{NaAlO}_2 + 4\text{HCl} \rightarrow \text{AlCl}_3 + \text{NaCl} + 2\text{H}_2\text{O} ]

Major Products Formed: The major products formed from the reactions of sodium aluminate include aluminum hydroxide, sodium hydroxide, aluminum salts, and sodium salts .

類似化合物との比較

Sodium aluminate can be compared with other similar compounds such as sodium metaaluminate (NaAl(OH)₄), sodium aluminum oxide (Na₂O·Al₂O₃), and sodium aluminum silicate (NaAlSiO₄). These compounds share similar chemical properties and applications but differ in their specific chemical structures and reactivity. Sodium aluminate is unique in its high solubility in water and its effectiveness as a coagulant in water treatment processes .

List of Similar Compounds:- Sodium metaaluminate (NaAl(OH)₄)

- Sodium aluminum oxide (Na₂O·Al₂O₃)

- Sodium aluminum silicate (NaAlSiO₄)

特性

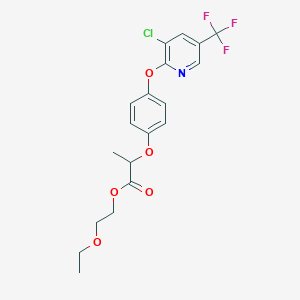

IUPAC Name |

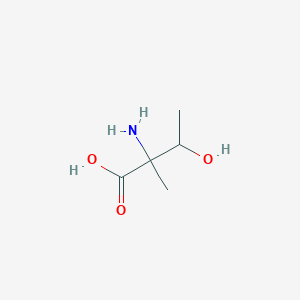

2-(3-sulfanylpropyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c9-7(10)4-3-6(8(11)12)2-1-5-13/h6,13H,1-5H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLNSQHJKVQCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCC(=O)O)C(=O)O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254737-29-6 | |

| Record name | 2-(3-Mercaptopropyl)pentanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254737296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-MERCAPTOPROPYL)PENTANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV8F3S5KLG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)